molecular formula C18H23N3O2 B474339 2-cyclopentyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide CAS No. 923556-33-6

2-cyclopentyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide

Cat. No.: B474339
CAS No.: 923556-33-6
M. Wt: 313.4g/mol
InChI Key: ITJWTAQZKLFEET-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a cyclopentyl group, a phenyl group, and a pyrazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-cyclopentyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent and heated at 50°C with stirring for 3 hours, resulting in an orange solution . This method is commonly used in laboratory settings for the preparation of this compound.

Chemical Reactions Analysis

2-cyclopentyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents such as halogens or alkylating agents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound has been shown to bind to certain enzymes and receptors, leading to the modulation of biological processes. For example, it has been docked with Ampicillin-CTX-M-15, showing good binding interaction with targeted amino acids .

Properties

CAS No.

923556-33-6

Molecular Formula

C18H23N3O2

Molecular Weight

313.4g/mol

IUPAC Name

2-cyclopentyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide

InChI

InChI=1S/C18H23N3O2/c1-13-17(19-16(22)12-14-8-6-7-9-14)18(23)21(20(13)2)15-10-4-3-5-11-15/h3-5,10-11,14H,6-9,12H2,1-2H3,(H,19,22)

InChI Key

ITJWTAQZKLFEET-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC3CCCC3

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC3CCCC3

Origin of Product

United States

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